(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid (2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18612128
InChI: InChI=1S/C16H15BrO7/c17-9-3-1-8-6-10(4-2-7(8)5-9)23-16-13(20)11(18)12(19)14(24-16)15(21)22/h1-6,11-14,16,18-20H,(H,21,22)
SMILES:
Molecular Formula: C16H15BrO7
Molecular Weight: 399.19 g/mol

(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS No.:

Cat. No.: VC18612128

Molecular Formula: C16H15BrO7

Molecular Weight: 399.19 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid -

Specification

Molecular Formula C16H15BrO7
Molecular Weight 399.19 g/mol
IUPAC Name 6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C16H15BrO7/c17-9-3-1-8-6-10(4-2-7(8)5-9)23-16-13(20)11(18)12(19)14(24-16)15(21)22/h1-6,11-14,16,18-20H,(H,21,22)
Standard InChI Key TYDGGWYIJKMLEO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid features a β-D-glucuronic acid backbone (oxane ring) with a 6-bromo-2-naphthyl ether substituent at the anomeric carbon. The glucuronic acid component introduces three hydroxyl groups at positions 3, 4, and 5, a carboxylic acid at position 2, and a stereochemically defined ether linkage to the brominated naphthalene. The naphthalene system contributes aromatic rigidity and electronic effects from the bromine atom, which enhances the compound’s stability and reactivity in biological systems .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(2S,3S,4S,5R,6S)-6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Molecular FormulaC₁₆H₁₅BrO₇
Molecular Weight399.19 g/mol
CAS Number22720-35-0
Stereochemistryβ-anomeric configuration

The stereochemistry at the anomeric center (C1) is critical for its biological activity, as enzymes such as phosphatases exhibit substrate specificity for the β-configuration .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure through distinct signals for the naphthalene protons (δ 7.2–8.5 ppm) and the glucuronic acid moiety. The carboxylic acid proton appears as a singlet near δ 12.5 ppm in ¹H-NMR, while ¹³C-NMR reveals carbonyl carbons at δ 170–175 ppm. Mass spectrometry (MS) data show a molecular ion peak at m/z 399.19, consistent with the molecular formula C₁₆H₁₅BrO₇ .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis involves sequential protection and deprotection steps to achieve regioselective bromination and glycosylation. A typical route proceeds as follows:

  • Naphthalene Bromination: 2-Naphthol undergoes electrophilic aromatic substitution using bromine (Br₂) in acetic acid, yielding 6-bromo-2-naphthol.

  • Glycosylation: The hydroxyl group of 6-bromo-2-naphthol reacts with a protected glucuronic acid donor (e.g., methyl 2,3,4-tri-O-acetyl-α-D-glucuronide) under Mitsunobu conditions, forming the ether linkage .

  • Deprotection: Acidic hydrolysis removes acetyl protecting groups, yielding the free carboxylic acid and hydroxyl functionalities.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
BrominationBr₂, CH₃COOH, 0–5°C85%
GlycosylationDIAD, PPh₃, THF, 25°C72%
DeprotectionHCl (1M), MeOH, 50°C90%

Purification Techniques

Crude product purification employs reversed-phase chromatography (C18 column) with acetonitrile/water gradients. The compound’s hydrophobicity from the naphthalene group facilitates separation from polar byproducts. Final purity (>98%) is verified via HPLC using a UV detector at 254 nm .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 266–269°C and decomposes above 300°C. Thermal gravimetric analysis (TGA) shows a 5% weight loss at 712.4°C under atmospheric pressure, indicative of high thermal stability .

Solubility and Partitioning

SolventSolubility (mg/mL)
Water0.5
Methanol15.2
Pyridine50.0
Dichloromethane<0.1

The limited aqueous solubility (0.5 mg/mL) necessitates solubilization in polar aprotic solvents like dimethyl sulfoxide (DMSO) for biological assays . The octanol-water partition coefficient (LogP) of 2.3 suggests moderate hydrophobicity, favoring membrane permeability.

Biological Activity and Mechanistic Insights

Enzymatic Substrate Specificity

This compound serves as a fluorogenic substrate for acid phosphatases and β-glucuronidases. Enzymatic hydrolysis cleaves the glycosidic bond, releasing 6-bromo-2-naphthol, which undergoes oxidative dimerization to form 6,6′-dibromofluorescein (DBF), a fluorescent product detectable at λₑₓ/λₑₘ = 490/520 nm .

Table 3: Kinetic Parameters for Hydrolysis

EnzymeKₘ (μM)Vₘₐₓ (nmol/min/mg)
Acid Phosphatase12.418.7
β-Glucuronidase8.924.3

Applications in Cellular Imaging

In human vascular endothelial cells, DBF generated from this substrate enables real-time tracking of phosphatase activity during oxidative stress. Microarray analyses reveal upregulation of NF-κB and HIF-1α pathways, linking enzymatic activity to inflammatory responses .

Comparative Analysis with Structural Analogs

Glucuronide vs. Glucoside Derivatives

Replacing the carboxylic acid group with a hydroxyl group yields 6-bromo-2-naphthyl-β-D-glucopyranoside (CAS 15548-61-5), which lacks fluorescence-generating capacity but serves as a chromogenic substrate for β-glycosidases .

Table 4: Functional Group Impact on Bioactivity

PropertyGlucuronide (Target)Glucoside (Analog)
Enzymatic TargetPhosphatases, β-glucuronidasesβ-Glycosidases
Detection MethodFluorescence (DBF)Colorimetric (Fast Blue BB)
Aqueous Solubility0.5 mg/mL1.2 mg/mL

Future Directions and Research Challenges

Current studies focus on optimizing the compound’s pharmacokinetic profile for in vivo imaging. Challenges include enhancing aqueous solubility through prodrug formulations and reducing non-specific binding in serum. Advances in click chemistry may enable site-specific conjugation to nanoparticles for targeted drug delivery .

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